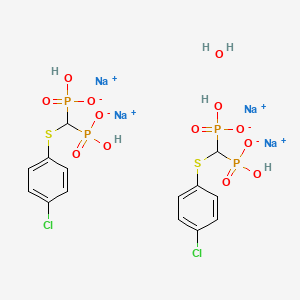
1-ヒドロキシエチル-2'-デオキシアデノシン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxyethyl-2'-deoxyadenosine (HEDA) is a modified nucleoside that has gained significant attention in recent years due to its potential for use in scientific research. HEDA is a synthetic analogue of deoxyadenosine, which is a natural component of DNA. The modification of deoxyadenosine to HEDA involves the replacement of the hydrogen at the 1-position with a hydroxyethyl group. This modification alters the properties of the nucleoside and makes it a useful tool for studying DNA-related processes.
科学的研究の応用
抗腫瘍活性
抗酸化作用
放射線防護特性
糖尿病管理
これらの用途は、HEAがさまざまな研究分野で多様な可能性を秘めていることを示しています。 現在進行中の研究では、この興味深い化合物のさらなる用途が明らかになる可能性があります! 🌟 {svg_5} {svg_6}
作用機序
Target of Action
The primary target of 1-Hydroxyethyl-2’-deoxyadenosine is Adenosine Deaminase (ADA) . ADA is an enzyme of purine metabolism that irreversibly converts adenosine to inosine or 2′deoxyadenosine to 2′deoxyinosine . ADA is active both inside the cell and on the cell surface where it interacts with membrane proteins, such as CD26 and adenosine receptors, forming ecto-ADA (eADA) .
Mode of Action
1-Hydroxyethyl-2’-deoxyadenosine, as a derivative of 2’-deoxyadenosine, is likely to interact with ADA in a similar manner to 2’-deoxyadenosine . The compound may bind to the active site of ADA, inhibiting its activity and thereby increasing the concentration of adenosine and 2’-deoxyadenosine .
Biochemical Pathways
The primary biochemical pathway affected by 1-Hydroxyethyl-2’-deoxyadenosine is the purine metabolism pathway . By inhibiting ADA, 1-Hydroxyethyl-2’-deoxyadenosine prevents the conversion of adenosine to inosine and 2’-deoxyadenosine to 2’-deoxyinosine . This leads to an increase in the concentration of adenosine and 2’-deoxyadenosine, which can have various downstream effects, including the modulation of immune responses .
Pharmacokinetics
As a derivative of 2’-deoxyadenosine, it may share similar adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The molecular and cellular effects of 1-Hydroxyethyl-2’-deoxyadenosine’s action are likely to be related to its inhibition of ADA and the resulting increase in adenosine and 2’-deoxyadenosine concentrations . Adenosine has been shown to suppress immune responses and promote tumor growth . Therefore, by inhibiting ADA and increasing adenosine concentrations, 1-Hydroxyethyl-2’-deoxyadenosine could potentially modulate immune responses and have implications for cancer therapy .
Safety and Hazards
生化学分析
Biochemical Properties
1-Hydroxyethyl-2’-deoxyadenosine interacts with various enzymes and proteins in biochemical reactions. It is involved in purine metabolism, where it is converted to inosine or 2′deoxyinosine by the enzyme adenosine deaminase (ADA) . This conversion is irreversible and occurs both inside the cell and on the cell surface .
Cellular Effects
The effects of 1-Hydroxyethyl-2’-deoxyadenosine on cells are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, ADA, which interacts with 1-Hydroxyethyl-2’-deoxyadenosine, is found to interact with membrane proteins such as CD26 and adenosine receptors, forming ecto-ADA (eADA). The activity of eADA is an essential mechanism that terminates adenosine signaling .
Molecular Mechanism
At the molecular level, 1-Hydroxyethyl-2’-deoxyadenosine exerts its effects through binding interactions with biomolecules and changes in gene expression. The conversion of 1-Hydroxyethyl-2’-deoxyadenosine to inosine or 2′deoxyinosine by ADA is a key example of its molecular mechanism .
Metabolic Pathways
1-Hydroxyethyl-2’-deoxyadenosine is involved in purine metabolism. It is converted to inosine or 2′deoxyinosine by ADA, an enzyme that plays a key role in purine metabolism . This conversion is irreversible and is a critical step in the metabolic pathway of 1-Hydroxyethyl-2’-deoxyadenosine .
Transport and Distribution
The transport and distribution of 1-Hydroxyethyl-2’-deoxyadenosine within cells and tissues are mediated by various transporters and binding proteins. For instance, human nucleoside transporters (hNTs) play a crucial role in mediating transepithelial fluxes of adenosine and 2’-deoxyadenosine across human renal proximal tubule cells .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 1-Hydroxyethyl-2'-deoxyadenosine involves the conversion of 2'-deoxyadenosine to the target compound through a series of chemical reactions.", "Starting Materials": [ "2'-deoxyadenosine", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Hydrogen chloride (HCl)", "Ethylene glycol" ], "Reaction": [ "Step 1: 2'-deoxyadenosine is treated with NaOH to form its sodium salt.", "Step 2: The sodium salt is then reacted with H2O2 in the presence of HCl to yield 1-Hydroxyethyl-2'-deoxyadenosine.", "Step 3: The product is purified through column chromatography using a polar solvent such as ethylene glycol." ] } | |
| 142997-59-9 | |
分子式 |
C₁₂H₁₇N₅O₄ |
分子量 |
295.29 |
同義語 |
2’-Deoxy-1-(2-hydroxyethyl)adenosine; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


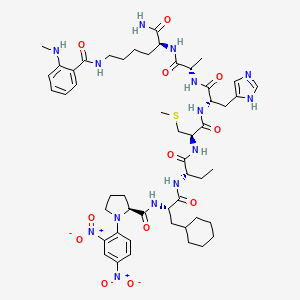
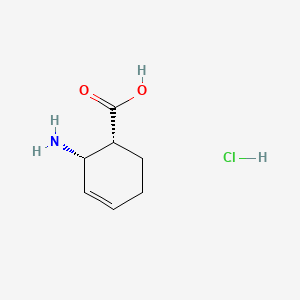
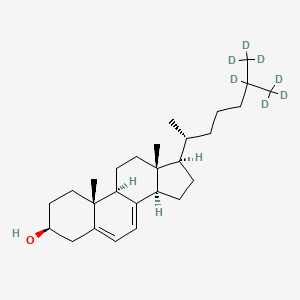


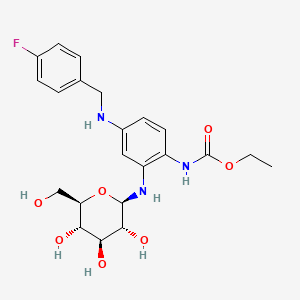
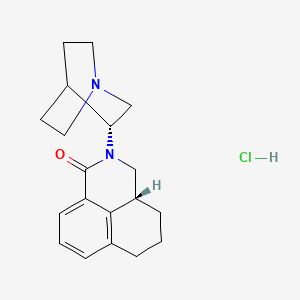
![trans-3-(Benzo[1,3]dioxol-5-yloxymethyl)-4-(4'-fluoro-biphenyl-4-yl)-piperidine hydrochloride](/img/structure/B1146839.png)
